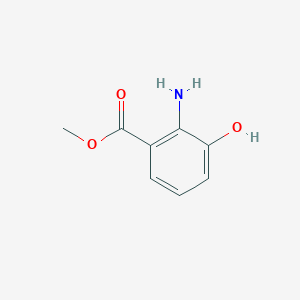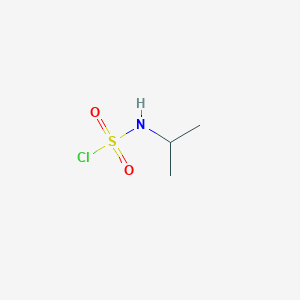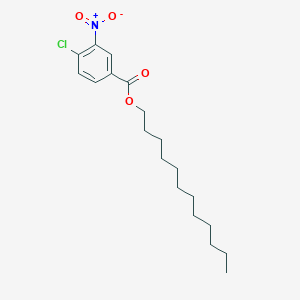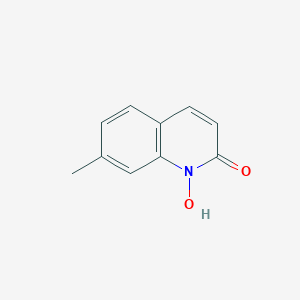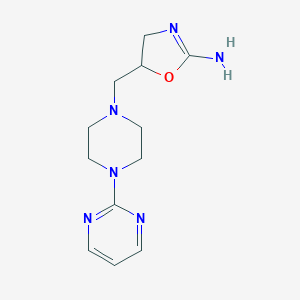
4,5-Dihydro-5-((4-(2-pyrimidinyl)-1-piperazinyl)methyl)-2-oxazolamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Dihydro-5-((4-(2-pyrimidinyl)-1-piperazinyl)methyl)-2-oxazolamine, also known as CP-154,526, is a selective antagonist of the corticotropin-releasing factor receptor (CRF_1). It has been extensively studied for its potential therapeutic applications in various diseases, including anxiety, depression, addiction, and stress-related disorders.
Mecanismo De Acción
4,5-Dihydro-5-((4-(2-pyrimidinyl)-1-piperazinyl)methyl)-2-oxazolamine is a selective antagonist of the CRF_1 receptor. The CRF_1 receptor is a G protein-coupled receptor that is widely distributed in the brain and plays a key role in the stress response. 4,5-Dihydro-5-((4-(2-pyrimidinyl)-1-piperazinyl)methyl)-2-oxazolamine binds to the CRF_1 receptor and blocks the binding of CRF, which is a neuropeptide that is released in response to stress. By blocking the CRF_1 receptor, 4,5-Dihydro-5-((4-(2-pyrimidinyl)-1-piperazinyl)methyl)-2-oxazolamine reduces the stress response and has anxiolytic and antidepressant effects.
Efectos Bioquímicos Y Fisiológicos
4,5-Dihydro-5-((4-(2-pyrimidinyl)-1-piperazinyl)methyl)-2-oxazolamine has been shown to have anxiolytic and antidepressant effects in preclinical studies. It has also been studied for its potential in treating addiction and stress-related disorders such as PTSD. In addition to its effects on behavior, 4,5-Dihydro-5-((4-(2-pyrimidinyl)-1-piperazinyl)methyl)-2-oxazolamine has been shown to have effects on various physiological systems, including the immune system, the cardiovascular system, and the hypothalamic-pituitary-adrenal (HPA) axis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 4,5-Dihydro-5-((4-(2-pyrimidinyl)-1-piperazinyl)methyl)-2-oxazolamine is its selectivity for the CRF_1 receptor. This allows for more precise targeting of the stress response system. However, one limitation of 4,5-Dihydro-5-((4-(2-pyrimidinyl)-1-piperazinyl)methyl)-2-oxazolamine is its poor solubility, which can make it difficult to administer in some experimental settings. Additionally, its effects may vary depending on the dose and route of administration.
Direcciones Futuras
There are several potential future directions for research on 4,5-Dihydro-5-((4-(2-pyrimidinyl)-1-piperazinyl)methyl)-2-oxazolamine. One area of interest is its potential in treating addiction and stress-related disorders such as PTSD. Additionally, further research is needed to fully understand its effects on various physiological systems, including the immune system and the cardiovascular system. Finally, there is a need for the development of more soluble analogs of 4,5-Dihydro-5-((4-(2-pyrimidinyl)-1-piperazinyl)methyl)-2-oxazolamine to improve its bioavailability and facilitate its use in experimental settings.
Conclusion
4,5-Dihydro-5-((4-(2-pyrimidinyl)-1-piperazinyl)methyl)-2-oxazolamine is a selective antagonist of the CRF_1 receptor that has been extensively studied for its potential therapeutic applications in various diseases. It has anxiolytic and antidepressant effects and has been studied for its potential in treating addiction and stress-related disorders such as PTSD. While it has some limitations, including poor solubility, it holds promise for future research and development.
Métodos De Síntesis
4,5-Dihydro-5-((4-(2-pyrimidinyl)-1-piperazinyl)methyl)-2-oxazolamine is a synthetic compound that can be prepared by various methods. One of the most common methods involves the reaction of 2-chloro-4,5-dihydrooxazole with 4-(2-pyrimidinyl)-1-piperazine carboxaldehyde in the presence of a base such as potassium carbonate. The resulting product is then purified by column chromatography to obtain 4,5-Dihydro-5-((4-(2-pyrimidinyl)-1-piperazinyl)methyl)-2-oxazolamine with high purity.
Aplicaciones Científicas De Investigación
4,5-Dihydro-5-((4-(2-pyrimidinyl)-1-piperazinyl)methyl)-2-oxazolamine has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anxiolytic and antidepressant effects in preclinical studies. Additionally, it has been studied for its potential in treating addiction and stress-related disorders such as post-traumatic stress disorder (PTSD).
Propiedades
Número CAS |
120182-20-9 |
|---|---|
Nombre del producto |
4,5-Dihydro-5-((4-(2-pyrimidinyl)-1-piperazinyl)methyl)-2-oxazolamine |
Fórmula molecular |
C12H18N6O |
Peso molecular |
262.31 g/mol |
Nombre IUPAC |
5-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]-4,5-dihydro-1,3-oxazol-2-amine |
InChI |
InChI=1S/C12H18N6O/c13-11-16-8-10(19-11)9-17-4-6-18(7-5-17)12-14-2-1-3-15-12/h1-3,10H,4-9H2,(H2,13,16) |
Clave InChI |
CFFBLPKCMVYPLU-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CC2CN=C(O2)N)C3=NC=CC=N3 |
SMILES canónico |
C1CN(CCN1CC2CN=C(O2)N)C3=NC=CC=N3 |
Otros números CAS |
127908-95-6 |
Sinónimos |
5-(1-(2-pyrimidyl)-4-piperazino)methyl-2-amino-2-oxazoline Cor 32-86 COR 3286 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



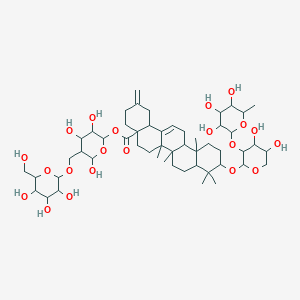
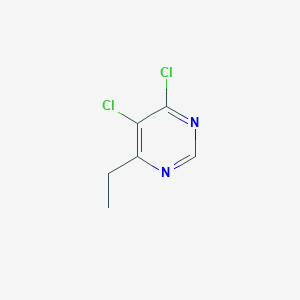
![(2Z)-2-[(2E)-2-[2-chloro-3-[(E)-2-(3-ethyl-5-phenyl-1,3-benzoxazol-3-ium-2-yl)ethenyl]cyclopent-2-en-1-ylidene]ethylidene]-3-ethyl-5-phenyl-1,3-benzoxazole;iodide](/img/structure/B50654.png)
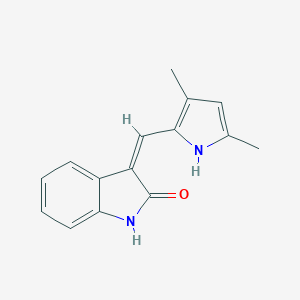
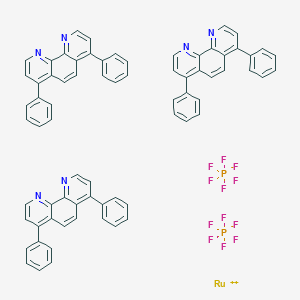

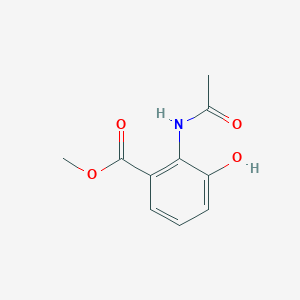
![Bicyclo[2.2.1]heptan-1-yl 2-methylprop-2-enoate](/img/structure/B50672.png)
